![molecular formula C25H26N2O6 B2515848 Fmoc-L-Lys(Poc) CAS No. 1584133-25-4](/img/structure/B2515848.png)
Fmoc-L-Lys(Poc)
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Overview
Description
Fmoc-L-Lys(Poc) is a modified amino acid. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a base-labile protecting group used in peptide synthesis . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks . The Fmoc group has been integrated into current synthesis methods and is considered a major landmark in the history of the chemical synthesis of peptides .
Synthesis Analysis
Fmoc-L-Lys(Poc) can be synthesized via the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate[(Boc)2O] . The Fmoc group is widely used as a main amine protecting group in peptide synthesis .
Molecular Structure Analysis
The molecular formula of Fmoc-L-Lys(Poc) is C26H32N2O6 . The molecular weight is 468.54 g/mol . The structure of Fmoc-L-Lys(Poc) includes a fluorenyl ring, which contributes to its hydrophobicity and aromaticity .
Chemical Reactions Analysis
Fmoc-L-Lys(Poc) can participate in various chemical reactions. For instance, it can be used in the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts . It can also be used in the synthesis of ε-Boc-ε-(3,5-bis-trifluoromethyl-benzyl)-α-Fmoc-L-Lysine .
Physical And Chemical Properties Analysis
Fmoc-L-Lys(Poc) is a solid substance . Its optical activity is [α]20/D −12±1°, c = 1% in DMF . It has a density of 1.2±0.1 g/cm3 .
Scientific Research Applications
Supramolecular Gels
Fmoc-L-Lys(Poc) is used in the preparation of supramolecular gels . These gels are obtained through a co-assembly process involving low molecular weight gelators (LMWGs). The introduction of a copartner aims to improve hydrogel characteristics from a morphological, rheological, and structural point of view .
Bionic Hydrogel Stabilization
Fmoc-L-Lys(Poc) is used in the stabilization of bionic hydrogels . These hydrogels are co-assembled with other amino acids or peptides, such as a modified amino acid (Fmoc-serine or Fmoc-glutamic acid) or a tripeptide (Fmoc-Gly-Gly-Gly), with the potential to support the repair of injuries or the age-related impaired structures or functions of living tissues .
pH-Controlled Ambidextrous Gelation
Fmoc-L-Lys(Poc) exhibits pH-controlled ambidextrous gelation . This means it can form gels in both water and organic solvents at different pH values. This property is significant among gelators .
High Thermal Stability
Fmoc-L-Lys(Poc) gels exhibit high thermal stability . They can withstand temperatures up to 100 °C, even at low minimum hydrogelation concentration (0.1 wt%) .
Thixotropic Property
Fmoc-L-Lys(Poc) gels exhibit thixotropic properties . This means they become less viscous when shaken, stirred, or otherwise mechanically disturbed and return to their previous viscosity when left to stand .
Dye Removal Properties
Fmoc-L-Lys(Poc) gels have dye removal properties . This makes them potentially useful in applications such as wastewater treatment .
Drug Carrier
Fmoc-L-Lys(Poc) can be used as a drug carrier . The gel’s structure allows it to encapsulate and release drugs in a controlled manner .
Organogel Formation
Fmoc-L-Lys(Poc) can form stable thermo-reversible organogels in alcoholic, substituted benzene, and chlorinated solvents . The minimum gelation concentration (MGC) is in the range of 1%–4% (mass fraction) .
Mechanism of Action
Target of Action
Fmoc-L-Lys(Poc) is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-L-Lys(Poc) is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The fluorenylmethoxycarbonyl (Fmoc) group in Fmoc-L-Lys(Poc) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The introduction and removal of the Fmoc group are key steps in the solid-phase peptide synthesis (SPPS) process .
Pharmacokinetics
Its solubility in various solvents such as dmso has been reported .
Result of Action
The primary result of Fmoc-L-Lys(Poc)'s action is the protection of amines during peptide synthesis, allowing for the successful construction of peptides . This is crucial in the field of biochemistry, where peptides are often synthesized for various research and therapeutic applications.
Action Environment
The action of Fmoc-L-Lys(Poc) is influenced by several environmental factors. For instance, the removal of the Fmoc group is facilitated by a base, and the choice of base can impact the efficiency of the deprotection process . Additionally, the reaction conditions, such as temperature and solvent, can also affect the efficiency of Fmoc group introduction and removal .
Safety and Hazards
Future Directions
Fmoc-L-Lys(Poc) shows potential for various applications due to its self-assembly features. It can be used in biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging . It also has potential as a scaffold for bioprinting applications . Future research may focus on further exploring these applications and improving the synthesis process .
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(prop-2-ynoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O6/c1-2-15-32-24(30)26-14-8-7-13-22(23(28)29)27-25(31)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1,3-6,9-12,21-22H,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQVUCRWISQVDU-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Poc) |
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